Potassium trifluoro(3-iodopropyl)borate
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Overview
Description
Potassium trifluoro(3-iodopropyl)borate is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are recognized for their moisture and air stability, making them valuable reagents in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(3-iodopropyl)borate typically involves the reaction of 3-iodopropylboronic acid with potassium bifluoride (KHF2). The reaction proceeds under mild conditions, often in an aqueous or alcoholic medium, to yield the desired trifluoroborate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Potassium trifluoro(3-iodopropyl)borate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, are commonly used under mild conditions with bases like potassium carbonate or cesium carbonate.
Major Products:
Substitution Reactions: Products include azides, nitriles, and thioethers.
Coupling Reactions: Products are diverse, ranging from biaryl compounds to complex organic molecules.
Scientific Research Applications
Potassium trifluoro(3-iodopropyl)borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium trifluoro(3-iodopropyl)borate in chemical reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The trifluoroborate group enhances the stability and reactivity of the intermediate complexes, facilitating efficient coupling reactions .
Comparison with Similar Compounds
- Potassium trifluoro(isopropyl)borate
- Potassium trifluoro(allyl)borate
- Potassium trifluoro(phenyl)borate
Comparison: Potassium trifluoro(3-iodopropyl)borate is unique due to the presence of the iodine atom, which allows for versatile substitution reactions. Compared to other trifluoroborates, it offers enhanced reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in synthetic chemistry .
Properties
Molecular Formula |
C3H6BF3IK |
---|---|
Molecular Weight |
275.89 g/mol |
IUPAC Name |
potassium;trifluoro(3-iodopropyl)boranuide |
InChI |
InChI=1S/C3H6BF3I.K/c5-4(6,7)2-1-3-8;/h1-3H2;/q-1;+1 |
InChI Key |
BZWZHIGTRSWXPK-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCCI)(F)(F)F.[K+] |
Origin of Product |
United States |
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